molecular formula C14H18O3 B14387826 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one CAS No. 89880-43-3

2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one

Cat. No.: B14387826
CAS No.: 89880-43-3
M. Wt: 234.29 g/mol
InChI Key: BUNRYWYLDTWLHL-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one typically involves the hydroxylation of a cyclohexane derivative followed by the introduction of the phenylethanone group. One common method involves the use of a cyclohexanone derivative, which undergoes hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups. The resulting dihydroxycyclohexane is then reacted with a phenylacetyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products

    Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol.

    Substitution: Formation of 2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one.

Scientific Research Applications

2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can be compared with similar compounds such as:

    2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one: Similar structure but with chlorine substituents instead of hydroxyl groups.

    Cyclohexane-1,2-dione: Lacks the phenylethanone moiety but has similar dihydroxycyclohexane structure.

Properties

CAS No.

89880-43-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(1,2-dihydroxycyclohexyl)-1-phenylethanone

InChI

InChI=1S/C14H18O3/c15-12(11-6-2-1-3-7-11)10-14(17)9-5-4-8-13(14)16/h1-3,6-7,13,16-17H,4-5,8-10H2

InChI Key

BUNRYWYLDTWLHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)O)(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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